molecular formula C12H17NO5 B5304616 1-(3,4-diethoxyphenyl)-2-nitroethanol

1-(3,4-diethoxyphenyl)-2-nitroethanol

Cat. No. B5304616
M. Wt: 255.27 g/mol
InChI Key: GLOGSVOPMKZAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-diethoxyphenyl)-2-nitroethanol (DEN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEN is a yellow crystalline solid with a molecular formula of C12H17NO4 and a molecular weight of 243.27 g/mol. This compound is also known as "fenethylline" and "captagon," which are its brand names used in some countries. DEN was first synthesized in the 1960s and has since been used for various purposes, including as a stimulant, antidepressant, and cognitive enhancer.

Mechanism of Action

The exact mechanism of action of DEN is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. DEN is also thought to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DEN has been shown to have a range of biochemical and physiological effects. In animal studies, DEN has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and cognitive function. DEN has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration. Additionally, DEN has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of using DEN in laboratory experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, DEN has been extensively studied and has a well-established safety profile. However, one limitation of using DEN in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, DEN has been shown to have some potential for abuse, which may limit its use in certain settings.

Future Directions

There are several potential future directions for research on DEN. One area of interest is its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of DEN and its potential applications in treating mood disorders and cognitive impairment. Finally, more research is needed to explore the potential risks associated with the use of DEN, including its potential for abuse and dependence.

Synthesis Methods

The synthesis of DEN involves the reaction between 3,4-diethoxybenzaldehyde and nitroethane in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place under basic conditions and yields DEN as a yellow solid. The synthesis of DEN is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

DEN has been extensively studied for its potential applications in scientific research. One of its primary uses is as a cognitive enhancer, as it has been shown to improve memory and learning in animal studies. DEN has also been investigated for its potential use in treating depression, as it has been shown to have antidepressant effects in animal models. Additionally, DEN has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3,4-diethoxyphenyl)-2-nitroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-3-17-11-6-5-9(7-12(11)18-4-2)10(14)8-13(15)16/h5-7,10,14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOGSVOPMKZAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C[N+](=O)[O-])O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Diethoxyphenyl)-2-nitroethanol

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